![molecular formula C5H4BrF2NS B2951483 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole CAS No. 1784839-43-5](/img/structure/B2951483.png)
2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
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Description
Scientific Research Applications
Pharmaceutical Drug Development
The thiazole moiety is a significant heterocycle in chemistry and has been instrumental in the development of various drugs . 2-Bromo-4-(1,1-difluoroethyl)thiazole can serve as a building block in synthesizing molecules with potential pharmacological activities. Its reactive positions allow for various chemical reactions, making it a versatile candidate for creating new therapeutic agents.
Antifungal Agents
Thiazoles have been used in the synthesis of antifungal medications . The structural properties of 2-Bromo-4-(1,1-difluoroethyl)thiazole could be exploited to develop new antifungal compounds that can be used topically to treat skin infections caused by various fungi.
Antibacterial Research
The compound has potential applications in the synthesis of antibacterial agents. Research has shown that thiazole-incorporated molecules exhibit antibacterial efficacy against a range of microbiological species . This suggests that 2-Bromo-4-(1,1-difluoroethyl)thiazole could be used to create new antibacterial drugs.
properties
IUPAC Name |
2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NS/c1-5(7,8)3-2-10-4(6)9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCNMGOPZFWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,1-difluoroethyl)thiazole |
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